molecular formula C18H17NO4S B15104430 N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B15104430
M. Wt: 343.4 g/mol
InChI Key: GVPWODOJDIIXOU-UHFFFAOYSA-N
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Description

N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic oxathiine derivative characterized by a 1,4-oxathiine ring system with a carboxamide group at position 2 and sulfone (4,4-dioxide) functionalization. The compound features N-methyl and N,3-diphenyl substituents, distinguishing it from well-studied analogs like oxycarboxin and carboxin (see Table 1).

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

N-methyl-4,4-dioxo-N,5-diphenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H17NO4S/c1-19(15-10-6-3-7-11-15)18(20)16-17(14-8-4-2-5-9-14)24(21,22)13-12-23-16/h2-11H,12-13H2,1H3

InChI Key

GVPWODOJDIIXOU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl-N-phenylcarbamoyl chloride with diphenyl sulfide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation of the sulfur atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or thioethers.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the oxathiine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with molecular targets such as enzymes or receptors. The oxathiine ring and the phenyl groups can interact with biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The oxathiine class includes several derivatives with systemic fungicidal activity. Key analogs for comparison include:

Oxycarboxin (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide 4,4-dioxide)
  • Substituents : Methyl group at position 2 of the oxathiine ring and a phenyl group on the carboxamide nitrogen .
  • Molecular Formula: C₁₂H₁₃NO₄S .
  • Biological Activity : Inhibits succinate dehydrogenase (SDH) in Basidiomycetes fungi, disrupting mitochondrial electron transport .
  • Physicochemical Properties : Higher water solubility compared to carboxin due to sulfone groups, enhancing systemic movement in plants .
Carboxin (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide)
  • Molecular Formula: C₁₂H₁₃NO₃S .
  • Biological Activity : Also targets SDH but is less stable in oxidative environments compared to oxycarboxin .
Carboxin Sulfoxide (Intermediate Oxidation State)
  • Substituents : Features a single sulfoxide (4-oxide) group, intermediate between carboxin and oxycarboxin .
  • Use : Less commonly applied due to reduced efficacy compared to fully oxidized oxycarboxin .
N-(3-Chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
  • Substituents : Bulky 3-chlorobenzyl and pyridinyl groups .
  • Molecular Formula : C₂₃H₁₉ClN₂O₄S .
  • Properties : Increased molecular weight (454.93 g/mol) and lipophilicity, likely influencing bioavailability and target specificity .

Key Differences and Implications

Substituent-Driven Properties
  • N-Methyl and N,3-Diphenyl Groups : The user’s compound’s N-methyl and N,3-diphenyl substituents may enhance steric bulk compared to oxycarboxin’s simpler phenyl group. This could reduce water solubility but improve membrane permeability or metabolic stability .
  • Sulfone Functionalization : Like oxycarboxin, the 4,4-dioxide group likely increases oxidative stability and polarity, favoring systemic distribution in plants .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Key Use/Activity
Oxycarboxin 2-methyl, N-phenyl, 4,4-dioxide C₁₂H₁₃NO₄S 267.30 g/mol Systemic fungicide (SDH inhibition)
Carboxin 2-methyl, N-phenyl C₁₂H₁₃NO₃S 253.30 g/mol Seed-treatment fungicide
User’s Compound* N-methyl, N,3-diphenyl, 4,4-dioxide (Hypothetical) ~355.40 g/mol (Inferred) SDH inhibition
N-(3-Chlorobenzyl)-... () 3-chlorobenzyl, pyridinyl C₂₃H₁₉ClN₂O₄S 454.93 g/mol (Inferred) Enhanced target specificity

*Hypothetical molecular weight calculated based on structural similarity.

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